5-Oxo-3-phenyl-7-(thiophen-3-yl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid
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Overview
Description
5-Oxo-3-phenyl-7-(thiophen-3-yl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid is a complex heterocyclic compound that features a unique combination of a thieno[3,2-b]pyridine core with phenyl and thiophenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-3-phenyl-7-(thiophen-3-yl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:
Formation of the Thieno[3,2-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a thiophene derivative under acidic or basic conditions.
Introduction of the Phenyl and Thiophenyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions using appropriate phenyl and thiophenyl halides in the presence of a Lewis acid catalyst.
Oxidation and Carboxylation: The final steps involve oxidation to introduce the oxo group and carboxylation to form the carboxylic acid functionality.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-3-phenyl-7-(thiophen-3-yl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halides, sulfonates, and organometallic compounds are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Oxo-3-phenyl-7-(thiophen-3-yl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Material Science: Its heterocyclic core and substituents may impart useful electronic and optical properties, making it suitable for use in organic semiconductors and light-emitting diodes.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its potential bioactivity.
Mechanism of Action
The mechanism of action of 5-Oxo-3-phenyl-7-(thiophen-3-yl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-b]pyridine Derivatives: Compounds with similar core structures but different substituents.
Phenyl and Thiophenyl Substituted Heterocycles: Compounds with similar substituents but different core structures.
Uniqueness
The uniqueness of 5-Oxo-3-phenyl-7-(thiophen-3-yl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid lies in its combination of a thieno[3,2-b]pyridine core with both phenyl and thiophenyl substituents, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C18H13NO3S2 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
5-oxo-3-phenyl-7-thiophen-3-yl-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C18H13NO3S2/c20-13-8-12(11-6-7-23-9-11)16-15(19-13)14(17(24-16)18(21)22)10-4-2-1-3-5-10/h1-7,9,12H,8H2,(H,19,20)(H,21,22) |
InChI Key |
AZIKTHYBZAJLJW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C(=C(S2)C(=O)O)C3=CC=CC=C3)NC1=O)C4=CSC=C4 |
Origin of Product |
United States |
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